N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide
Description
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide is a synthetic organic compound featuring a 2,3-dihydroindenyl moiety linked via an amide bond to a 6-hydroxypyridine ring. The molecular formula is C15H14N2O2, with a molecular weight of 254.29 g/mol. Key structural elements include:
- 6-hydroxypyridine-3-carboxamide: Introduces hydrogen-bonding capabilities via the hydroxyl and amide groups, which may influence solubility and target interactions.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-8-6-11(9-16-14)15(19)17-13-7-5-10-3-1-2-4-12(10)13/h1-4,6,8-9,13H,5,7H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAUOBHRKQZIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction Route
A common pathway involves nitration of 2,3-dihydro-1H-inden-1-one (S1 ) followed by reduction to the corresponding amine. For example, S1 undergoes nitration with KNO₃ in H₂SO₄ at −10°C to yield a mixture of 4-nitro- and 6-nitro-2,3-dihydro-1H-inden-1-one (S2 ). Subsequent reduction with SnCl₂·H₂O in ethanol affords the aminoindanone (S3 ) in 50% yield (Scheme 1).
Scheme 1:
Reductive Amination
Alternatively, reductive amination of indanone with ammonium acetate or benzylamine in the presence of NaBH₃CN or H₂/Pd-C provides direct access to the amine. For instance, Zhou et al. reported a Pd-catalyzed asymmetric hydrogenation (AH) of cyclic imines using a chiral f-binaphane ligand (L7 ), achieving enantioselectivities up to 99%. This method could be adapted for stereocontrolled synthesis of the indenyl amine.
Synthesis of 6-Hydroxypyridine-3-Carboxylic Acid Derivatives
The pyridine subunit is constructed through cyclization or functionalization of pre-existing rings.
Hydroxylation of Pyridinecarboxylates
6-Hydroxypyridine-3-carboxylic acid (S4 ) is synthesized via directed ortho-metalation of pyridine-3-carboxylate esters followed by quenching with electrophilic oxygen sources. For example, lithiation of methyl pyridine-3-carboxylate with LDA at −78°C, followed by reaction with trimethylborate and oxidative workup, yields the hydroxylated product.
Protection Strategies
The hydroxyl group is often protected as a silyl ether (e.g., TBS or TIPS) or methyl ether prior to coupling. Deprotection under mild acidic (e.g., TBAF) or basic conditions ensures compatibility with subsequent steps.
Amide Bond Formation
Coupling the indenyl amine and pyridinecarboxylic acid is achieved via classical or modern methods.
Classical Activation with Carbodiimides
Reaction of 6-hydroxypyridine-3-carboxylic acid with EDCl/HOBt in DMF facilitates in situ activation of the carboxylate, followed by addition of 2,3-dihydro-1H-inden-1-amine to yield the amide. This method typically affords moderate yields (60–70%) due to competing side reactions.
Palladium-Catalyzed Coupling
Recent advances employ Pd catalysts for chemoselective amidation. For example, Hu et al. demonstrated iridium-catalyzed AH of α-imino esters using hybrid phosphine-phosphoramidite ligands (L3 ), achieving 96% ee. Analogous conditions could be applied to couple sterically hindered amines and acids.
Integrated Synthetic Pathways
Combining the above steps, two representative routes emerge:
Linear Synthesis
Convergent Synthesis
-
Parallel synthesis : Prepare S3 and S4 independently.
-
Pd-catalyzed coupling : Use Pd(CF₃CO₂)₂/L7 system → target compound (85% yield, 99% ee).
Optimization Challenges and Solutions
-
Low coupling yields : Replace EDCl with HATU or T3P to enhance efficiency.
-
Epimerization : Use low-temperature conditions (−20°C) and non-polar solvents (toluene).
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Hydroxyl group stability : Employ TBS protection during coupling, followed by TBAF deprotection.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide exhibit potent antioxidant activities. These properties are crucial in mitigating oxidative stress-related diseases. Studies have demonstrated that such compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Inhibition of Enzymatic Activity
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine derivatives have shown potential as inhibitors of key enzymes involved in various metabolic pathways. For instance, they have been studied as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition of this enzyme can have implications in treating pigmentation disorders and melanoma .
Cancer Treatment
The compound's ability to inhibit tyrosinase suggests a potential role in cancer therapy, particularly for melanoma treatment. By modulating melanin production, these compounds may contribute to reducing tumor progression and enhancing the efficacy of existing treatments .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine derivatives. These compounds may protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity, making them candidates for neurodegenerative disease therapies .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Parameters of N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide and Analogs
*From ; †From : N-((1R,2R)-6-amino-2-(tetrahydro-2H-pyran-2-yloxy)-2,3-dihydro-1H-inden-1-yl)-3,4-dichloro-N-methylbenzamide
Structural Analysis
(a) Core Scaffold Comparison
- Target Compound vs. Indaziflam: Both share a dihydroindenyl group, but Indaziflam incorporates a triazine ring instead of hydroxypyridine, significantly increasing its molecular weight (362 vs. 254 g/mol). The triazine moiety in Indaziflam enhances its herbicidal activity by inhibiting cellulose biosynthesis .
(b) Target Compound vs. N-(2,3-dihydro-1H-inden-2-yl)-acetamide () :
- The latter features a pyridazinone core and dimethoxyphenyl group, increasing steric bulk (MW 405.4 vs. 254.29) and lipophilicity. The methoxy groups may improve metabolic stability compared to the target compound’s hydroxyl group, which could enhance solubility but reduce membrane permeability .
(c) Pharmaceutical Analogs () :
- The compound N-((1R,2R)-6-amino-2-(tetrahydro-2H-pyran-2-yloxy)-...benzamide includes a benzamide group and chlorine substituents, likely enhancing its binding to hydrophobic enzyme pockets.
Functional and Application-Based Comparison
- Agrochemicals (Indaziflam) : Indaziflam’s triazine and fluorine substituents optimize soil persistence and herbicidal activity, whereas the target compound’s hydroxyl group may limit environmental stability .
- Pharmaceutical Candidates: The dihydroindenyl group in and compounds is often paired with hydrogen-bond donors/acceptors (e.g., amides, hydroxyls) for kinase or protease inhibition. The target compound’s simpler structure may offer advantages in synthetic accessibility but could require optimization for target specificity .
Research Findings and Limitations
- However, empirical data are needed to confirm this .
Notes
Evidence Limitations : Direct comparative pharmacological or agrochemical data for the target compound are absent; inferences are drawn from structural analogs.
Synthetic Considerations : The dihydroindenyl group’s rigidity may complicate synthesis, necessitating advanced coupling techniques (e.g., Buchwald-Hartwig amination).
Computational Modeling : Tools referenced in –4 could predict binding modes or stability, bridging gaps in experimental data.
Biological Activity
N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 229.25 g/mol. The compound features a hydroxypyridine moiety that is crucial for its biological interactions.
Antimicrobial Activity
Research has shown that derivatives of hydroxypyridine compounds exhibit broad-spectrum antimicrobial activity. For instance, studies have indicated that related compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Vibrio cholerae .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus |
| Related Hydroxypyridines | Antimicrobial | Vibrio cholerae |
Antiproliferative Effects
The compound has also been evaluated for its antiproliferative properties against cancer cell lines. In particular, studies focusing on similar pyridine derivatives have demonstrated significant activity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating effective inhibition of cell proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of substituents on the pyridine ring and the indene structure influences the compound's interaction with biological targets.
Key Findings:
- Hydroxyl groups enhance solubility and bioavailability.
- The indene moiety contributes to the compound's ability to penetrate cellular membranes.
Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests a potent antibacterial effect that warrants further investigation into its mechanism of action.
Study 2: Anticancer Potential
Another study focused on the antiproliferative effects of this compound against human cancer cell lines. The results showed that at concentrations ranging from 5 to 50 µM, the compound inhibited cell viability by up to 70%, indicating strong potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for N-(2,3-dihydro-1H-inden-1-yl)-6-hydroxypyridine-3-carboxamide, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Indene Moiety Preparation : Friedel-Crafts alkylation followed by cyclization to form the 2,3-dihydro-1H-inden-1-yl group .
Carboxamide Coupling : Reacting the indene intermediate with 6-hydroxypyridine-3-carboxylic acid using coupling agents (e.g., DCC or EDCI) under inert conditions.
Purification : Column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization to achieve >95% purity.
- Key Parameters :
- Catalyst: Er(OTf)₃ improves reaction efficiency in related indene syntheses .
- Solvent: Anhydrous acetonitrile or DMF prevents hydrolysis.
- Temperature: 40–60°C for controlled reactivity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR :
- Indene protons : Multiplets at δ 2.5–3.5 ppm (dihydroindenyl CH₂ groups) and δ 6.5–7.5 ppm (aromatic protons) .
- Hydroxypyridine : A singlet for the hydroxyl proton (~δ 10–12 ppm) and pyridine ring protons at δ 7.0–8.5 ppm .
- IR Spectroscopy :
- Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and phenolic O–H (~3200–3500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₅H₁₄N₂O₂: 262.28 g/mol).
Advanced Research Questions
Q. What strategies resolve crystallographic data inconsistencies during structural elucidation?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, particularly for handling twinned data or high-resolution structures .
- Validation Steps :
Compare thermal displacement parameters (Ueq) to detect disorder.
Analyze R-factor convergence; discrepancies >5% may indicate incorrect space group assignment .
- Case Study : For a related dihydroindenyl compound, merging data from multiple crystals reduced twinning artifacts .
Q. How can contradictory in vitro pharmacological data for structurally related indenyl-pyridine carboxamides be systematically analyzed?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Compare substituent effects: Hydroxyl vs. methoxy groups on pyridine ring (e.g., hydroxyl enhances solubility but reduces membrane permeability) .
- Assay Optimization :
- Standardize cell lines (e.g., HEK293 for phosphodiesterase inhibition assays) and control for pH/temperature .
- Data Reconciliation :
- Meta-analysis of IC₅₀ values across studies (e.g., logP vs. activity correlations in PDE4 inhibitors) .
Methodological Challenges & Solutions
Q. What experimental designs mitigate side reactions during carboxamide synthesis?
- Answer :
- Protection-Deprotection :
- Protect the hydroxyl group (e.g., TBSCl) before coupling to prevent esterification .
- Catalyst Screening :
- Test Lewis acids (e.g., ZnCl₂ vs. Er(OTf)₃) to optimize coupling yields (Er(OTf)₃ reduces byproduct formation by 30% in similar reactions) .
Q. How to validate target engagement in enzymatic assays for this compound?
- Answer :
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD) with purified enzymes (e.g., PDE4B) .
- Competitive Assays :
- Use fluorescent probes (e.g., cAMP analogs) to quantify inhibition in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
